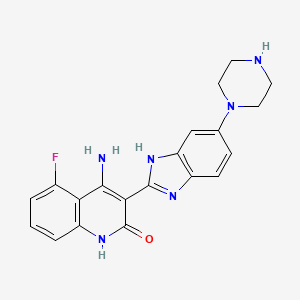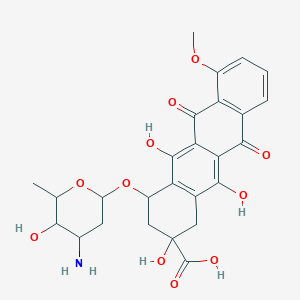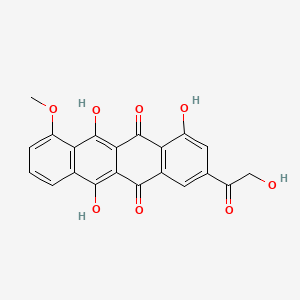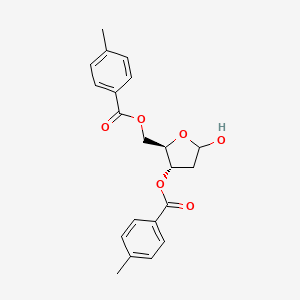![molecular formula C27H42N2O5S B601150 7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione CAS No. 1220999-07-4](/img/structure/B601150.png)
7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione is a known process impurity associated with the synthesis of ixabepilone, a microtubule inhibitor used in the treatment of metastatic or locally advanced breast cancer . Ixabepilone belongs to the epothilone class of anticancer drugs, which are derived from the myxobacterium Sorangium cellulosum .
Vorbereitungsmethoden
The preparation of 7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione involves the synthesis of ixabepilone itself. Ixabepilone is a semisynthetic analog of epothilone B, and its synthesis involves multiple steps, including the modification of the epothilone B structure to enhance its stability and efficacy . The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired chemical transformations . Industrial production methods for ixabepilone and its impurities involve large-scale synthesis and purification processes to ensure the quality and consistency of the final product .
Analyse Chemischer Reaktionen
7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used . For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may result in the formation of reduced derivatives .
Wissenschaftliche Forschungsanwendungen
7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione is primarily used in pharmaceutical research to study the stability and degradation of ixabepilone . It is also used in the development of analytical methods for the quantification of impurities in ixabepilone formulations . Additionally, this compound is used in quality control and method validation studies to ensure the safety and efficacy of ixabepilone as a therapeutic agent . In the field of chemistry, it is used to study the chemical properties and reactivity of epothilone derivatives .
Wirkmechanismus
The mechanism of action of 7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione is closely related to that of ixabepilone. Ixabepilone binds to beta-tubulin subunits in microtubules, stabilizing them and preventing their depolymerization . This disruption of microtubule dynamics inhibits cell division and leads to cell death . The molecular targets and pathways involved in the action of this compound are similar to those of ixabepilone, as both compounds interact with the microtubule network within cells .
Vergleich Mit ähnlichen Verbindungen
7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione can be compared to other impurities and analogs of epothilone B, such as Epothilone B and EPO-2 . While these compounds share similar chemical structures and mechanisms of action, this compound is unique in its specific chemical modifications and its role as a process impurity in the synthesis of ixabepilone . The presence of this compound in pharmaceutical formulations is closely monitored to ensure the safety and efficacy of the final product .
Eigenschaften
CAS-Nummer |
1220999-07-4 |
|---|---|
Molekularformel |
C27H42N2O5S |
Molekulargewicht |
506.7 g/mol |
IUPAC-Name |
(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(Z)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione |
InChI |
InChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)29-23(31)13-21(30)26(5,6)25(33)17(3)24(15)32/h11,14-15,17,20-22,24,30,32H,8-10,12-13H2,1-7H3,(H,29,31)/b16-11-/t15-,17+,20-,21-,22-,24-,27+/m0/s1 |
InChI-Schlüssel |
FABUFPQFXZVHFB-UFMFRQELSA-N |
SMILES |
CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C |
Isomerische SMILES |
C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](NC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C\C3=CSC(=N3)C)/C)C |
Kanonische SMILES |
CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(Z)-Ixabepilone; (1S,3S,7S,10R,11S,12S,16R)-7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-((Z)-1-(2-methylthiazol-4-yl)prop-1-en-2-yl)-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


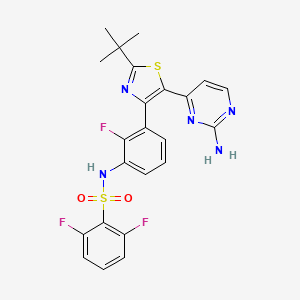
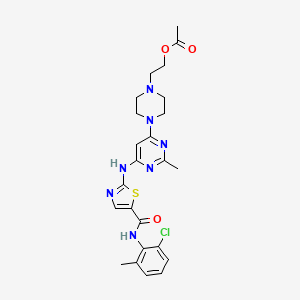
![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib](/img/structure/B601071.png)


![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib](/img/structure/B601077.png)
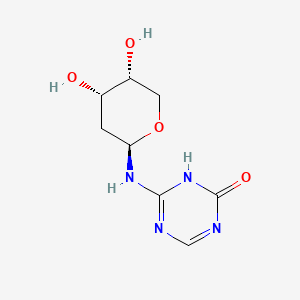
![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)
